molecular formula C16H10N2O B8404760 Dibenzo[f,h]quinoxaline,1-oxide

Dibenzo[f,h]quinoxaline,1-oxide

Cat. No.: B8404760
M. Wt: 246.26 g/mol
InChI Key: WEDTZFSONDJGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[f,h]quinoxaline,1-oxide is a heterocyclic organic compound of significant interest in multidisciplinary research due to its structural relationship to the biologically active class of Quinoxaline 1,4-di-N-oxides (QdNOs). This compound features a dibenzo[f,h]quinoxaline core, which is a π-conjugated system known for its electron-withdrawing properties, fused with a single N-oxide functional group . The presence of the N-oxide is a key pharmacophore, and researchers are exploring its potential as a precursor for novel therapeutic agents and advanced materials. In pharmaceutical research, derivatives of this structural family are investigated for their hypoxia-selective antitumoral and antimicrobial activities. Similar QdNOs, such as Tirapazamine, have undergone clinical trials as anticancer agents . The proposed mechanism of action involves enzymatic reduction under low-oxygen (hypoxic) conditions, which is a hallmark of solid tumors. This bioreduction generates reactive radical species that cause oxidative stress and induce DNA strand breaks, leading to cell death . This mechanism also underpins the compound's broad-spectrum antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus , as the generated free radicals cause extensive DNA damage in prokaryotic cells . Beyond biomedical applications, the core dibenzo[f,h]quinoxaline structure is a valuable building block in materials science. Its extended, planar π-conjugated system makes it a candidate for developing organic electronic devices. Researchers utilize such compounds as electron-accepting units in the design of novel materials for organic solar cells (OSCs) to improve power conversion efficiency . This product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be performed by qualified personnel in a controlled laboratory setting, as compounds in this class may pose irritant hazards .

Properties

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-oxidophenanthro[9,10-b]pyrazin-4-ium

InChI

InChI=1S/C16H10N2O/c19-18-10-9-17-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)18/h1-10H

InChI Key

WEDTZFSONDJGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=[N+](C=CN=C24)[O-]

Origin of Product

United States

Q & A

Basic: What are the standard synthetic protocols for preparing dibenzo[f,h]quinoxaline derivatives, and how do reaction conditions influence yield?

Answer:
Dibenzo[f,h]quinoxaline derivatives are typically synthesized via cyclo-condensation of dianiline precursors with halogenated or electron-deficient reactants. For example, a Vilsmeier-Haack reaction followed by Knoevenagel condensation is used to introduce electron-withdrawing groups (e.g., cyano or fluorine) into the quinoxaline core . Yield optimization requires precise control of catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., chlorobenzene for high-boiling reactions). Low yields (<50%) often result from incomplete cyclization or side reactions, necessitating purification via column chromatography with silica gel and hexane/ethyl acetate gradients .

Advanced: How does halogenation engineering (Cl, Br, I) in the dibenzo[f,h]quinoxaline core affect optoelectronic properties in organic solar cells (OSCs)?

Answer:
Halogenation modifies the electron affinity and π-conjugation of the quinoxaline core, directly impacting OSC efficiency. Chlorination (Cl-QTP-4F) enhances intermolecular packing and reduces energy loss (Eloss), achieving a power conversion efficiency (PCE) of 19.0% in ternary OSCs. Bromination (Br-QTP-4F) increases molecular weight but induces steric hindrance, lowering PCE to 18.39%. Iodination (I-QTP-4F) disrupts crystallinity due to larger atomic radii, reducing PCE to 17.62% . Key

HalogenPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Cl19.00.8926.880.1
Br18.390.8726.179.3
I17.620.8525.478.6

Basic: What spectroscopic and crystallographic techniques are critical for characterizing dibenzo[f,h]quinoxaline derivatives?

Answer:

  • X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. Hydrogen atoms are often modeled using riding models due to low electron density .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions; electron-withdrawing groups (e.g., -CN) deshield adjacent protons, shifting signals downfield .
  • UV-Vis/Photoluminescence (PL): Determines optical bandgaps; λmax shifts correlate with conjugation length (e.g., halogenation red-shifts absorption) .

Advanced: How can electron-donating groups (DMAC, PXZ, DPACz) tune the emission wavelength of dibenzo[f,h]quinoxaline-based TADF emitters?

Answer:
Stronger donors (e.g., PXZ) lower the singlet-triplet energy gap (ΔEST) but increase non-radiative decay, reducing photoluminescence quantum yield (ΦPL). For example:

  • DMACPyBP: Weak donor, ΦPL = 62.3%, λPL = 643 nm (red), ΔEST = 0.03 eV.
  • PXZPyBP: Strong donor, ΦPL = 21.2%, λPL = 743 nm (NIR), ΔEST = 0.10 eV .
    Methodologically, time-resolved PL and transient absorption spectroscopy quantify reverse intersystem crossing (kRISC), with DMACPyBP showing faster kRISC (0.5 × 10⁵ s⁻¹) than PXZPyBP (0.04 × 10⁵ s⁻¹) .

Basic: What safety precautions are recommended when handling dibenzo[f,h]quinoxaline derivatives in the laboratory?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation; evacuate to fresh air if exposed .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do crystallographic data discrepancies (e.g., hydrogen placement) impact structural validation of quinoxaline derivatives?

Answer:
In XRD studies, hydrogen atoms are often added computationally using riding models, which may misrepresent true positions in asymmetric units. For example, in 1-octyl-3-phenylquinoxalin-2(1H)-one, unresolved hydrogen positions in the alkyl chain introduce errors in torsion angle calculations (±2°). Cross-validation with neutron diffraction or DFT-optimized geometries improves accuracy .

Advanced: What strategies mitigate efficiency losses in deep-red/NIR TADF emitters based on dibenzo[f,h]quinoxaline acceptors?

Answer:

  • Donor-Acceptor Distance Optimization: Shortening the donor-acceptor distance enhances charge transfer, reducing ΔEST.
  • Rigidification: Incorporating fused rings (e.g., pyrido[2,3-b]quinoxaline) suppresses vibrational relaxation, improving ΦPL from 21% to 62% .
  • Host-Guest Engineering: Blending with wide-bandgap hosts (e.g., CBP) minimizes aggregation-caused quenching .

Basic: What are the limitations of current synthetic methods for functionalized dibenzo[f,h]quinoxaline 1-oxides?

Answer:

  • Regioselectivity: Electrophilic substitutions (e.g., nitration) often yield mixed isomers, requiring tedious HPLC separation .
  • Acid Sensitivity: The 1-oxide group is prone to reduction under strong acidic conditions (e.g., HCl), necessitating pH-controlled reactions (pH 6–8) .

Advanced: How does π-extension in dibenzo[f,h]quinoxaline frameworks enhance OLED performance?

Answer:
π-Extended cores (e.g., diBFQ) improve charge transport and exciton confinement. For instance, 3,6-bis(4-isopropylphenyl)-11-phenyldiBFQ achieves pure blue emission (CIE: 0.154, 0.102) with an external quantum efficiency (EQE) of 2.28%. Further doping with 10% DPEPO host increases EQE to 5.1% by reducing triplet-polaron quenching .

Advanced: How can computational modeling predict the optoelectronic properties of novel dibenzo[f,h]quinoxaline derivatives?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and spin-orbit coupling (SOC). For example, ΔEST < 0.1 eV in DMACPyBP aligns with experimental kRISC values. Time-Dependent DFT (TD-DFT) simulates absorption/emission spectra but may overestimate λPL by 20–30 nm due to solvent effects .

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